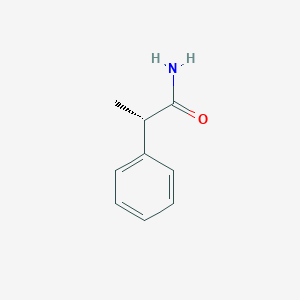

(2s)-2-Phenylpropanamide

Overview

Description

(2S)-2-Phenylpropanamide is a chiral amide that is widely used in the pharmaceutical industry. It is a white crystalline solid that is soluble in water and ethanol. This compound has been extensively studied due to its various applications in scientific research.

Scientific Research Applications

Chemoselective Reactions and Synthesis of Chiral Compounds : (2S)-2-Phenylpropanamide derivatives have been used in chemoselective reactions to synthesize hexahydro-4-pyrimidinones and oxazolidines, which are useful in medicinal chemistry (Hajji et al., 2002).

Synthesis and Biological Activity of Stereoisomers : The synthesis and analysis of diastereomeric and enantiomeric forms of derivatives of this compound, like cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, have shown significant biological activities, particularly in binding and pharmacological assays (Brine et al., 1995).

Structural and Spectral Analysis : Studies on derivatives of this compound, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have included detailed structural analysis using X-ray diffraction and various spectral techniques. These studies contribute to the understanding of the molecular properties important for pharmaceutical applications (Demir et al., 2016).

Antifungal Peptide Design : Computational methods have been employed to study antifungal tripeptides derived from this compound. These studies include the prediction of pKa values and bioactivity scores, aiding in the design of effective antifungal drugs (Flores-Holguín et al., 2019).

Synthesis of Mannich Base Derivatives : Research has been conducted on the synthesis of Mannich base derivatives of this compound and their antimicrobial activities. This indicates potential applications in developing new antibacterial and antifungal agents (Idhayadhulla et al., 2014).

Analgesic Properties : Studies on derivatives of this compound have shown significant analgesic properties, indicating their potential use in pain management and the development of new analgesic drugs (van Bever et al., 1974).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2s)-2-Phenylpropanamide involves the conversion of a suitable starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Bromobenzene", "Sodium cyanide", "2-Propanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-Phenylpropanenitrile", "Benzaldehyde and sodium cyanide are reacted in the presence of 2-propanol and sodium hydroxide to form 2-Phenylpropanenitrile.", "Step 2: Reduction of 2-Phenylpropanenitrile", "2-Phenylpropanenitrile is reduced using sodium borohydride to form (2s)-2-Phenylpropan-1-amine.", "Step 3: Synthesis of (2s)-2-Phenylpropanamide", "(2s)-2-Phenylpropan-1-amine is reacted with acetic anhydride in the presence of hydrochloric acid to form (2s)-2-Phenylpropanamide.", "Step 4: Purification of (2s)-2-Phenylpropanamide", "The crude product is purified by washing with sodium chloride solution, drying over anhydrous magnesium sulfate, and recrystallization from ethanol." ] } | |

CAS RN |

13490-74-9 |

Molecular Formula |

C9H12N- |

Molecular Weight |

134.20 g/mol |

IUPAC Name |

[(2S)-2-phenylpropyl]azanide |

InChI |

InChI=1S/C9H12N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/q-1/t8-/m1/s1 |

InChI Key |

IDNXKZRWMJYYHZ-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C[NH-])C1=CC=CC=C1 |

SMILES |

CC(C1=CC=CC=C1)C(=O)N |

Canonical SMILES |

CC(C[NH-])C1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)

![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)